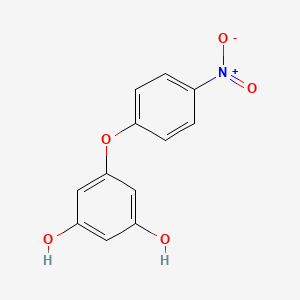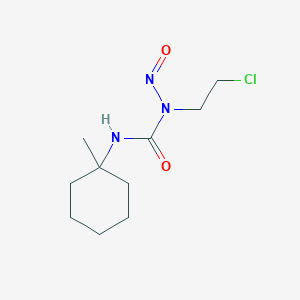
6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of bromine atoms at the 6th position of the benzoxazine ring and the 4th position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromophenylamine with 2-bromo-phenol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzoxazines.
Applications De Recherche Scientifique
6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The bromine atoms and the benzoxazine ring structure allow the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline: This compound has a similar structure but with a quinazoline ring instead of a benzoxazine ring.
6-bromo-3-(4-bromophenyl)-2H-chromen-2-one: This compound contains a chromenone ring system.
6-bromo-3-(4-bromophenyl)-1H-indazole: This compound features an indazole ring.
Uniqueness
6-bromo-3-(4-bromophenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific ring structure and the presence of bromine atoms at strategic positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
7331-80-8 |
|---|---|
Formule moléculaire |
C14H11Br2NO |
Poids moléculaire |
369.05 g/mol |
Nom IUPAC |
6-bromo-3-(4-bromophenyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C14H11Br2NO/c15-11-1-4-13(5-2-11)17-8-10-7-12(16)3-6-14(10)18-9-17/h1-7H,8-9H2 |
Clé InChI |
GPJYSQQMUAZRMM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)OCN1C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
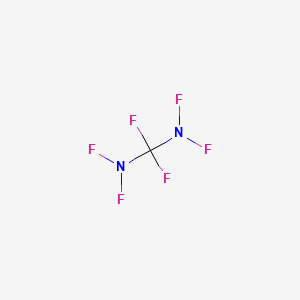

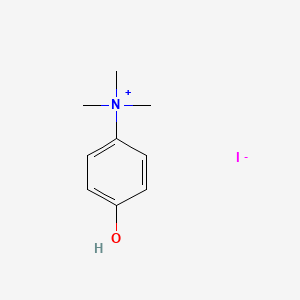


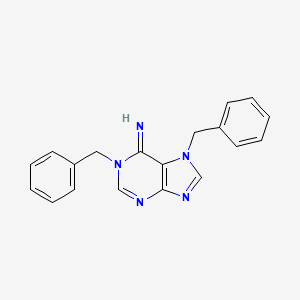
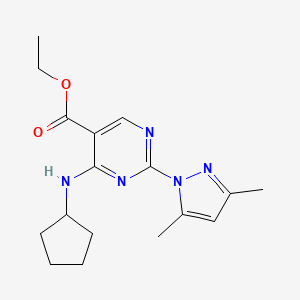
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
